molecular formula C8H6ClF3N2 B1608561 2-Chloro-5-trifluoromethyl-benzamidine CAS No. 885963-61-1

2-Chloro-5-trifluoromethyl-benzamidine

Cat. No.: B1608561
CAS No.: 885963-61-1
M. Wt: 222.59 g/mol
InChI Key: GJLNUHHVQGLRRW-UHFFFAOYSA-N
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Description

2-Chloro-5-trifluoromethyl-benzamidine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-trifluoromethyl-benzamidine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-trifluoromethyl-benzonitrile.

    Reduction: The nitrile group is reduced to an amidine group using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a suitable catalyst.

    Purification: The product is purified through recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation techniques. The use of continuous flow reactors can enhance efficiency and yield.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amidine group can be oxidized to form corresponding imidates or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Imidates or nitriles.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-5-trifluoromethyl-benzamidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Chloro-5-trifluoromethyl-benzamidine exerts its effects is primarily through its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the study of proteases, where it can act as a competitive inhibitor.

    Molecular Pathways: By inhibiting specific enzymes, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

    2-Chloro-5-trifluoromethyl-benzonitrile: A precursor in the synthesis of 2-Chloro-5-trifluoromethyl-benzamidine.

    2-Chloro-5-trifluoromethyl-benzylamine: Another derivative with similar structural features but different functional groups.

    2-Chloro-5-trifluoromethyl-benzamide: A related compound with an amide group instead of an amidine group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNUHHVQGLRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401715
Record name 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-61-1
Record name 2-CHLORO-5-TRIFLUOROMETHYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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